ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate
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Overview
Description
This compound is an organic molecule with several functional groups, including a cyano group (-CN), an ester group (-COO-), and an amine group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, ester, and amine groups would significantly influence its structure. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by its functional groups. For instance, the cyano group might undergo transformations to form amines or carboxylic acids. The ester group could participate in hydrolysis or reduction reactions. The amine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Crystal Packing
- A study by Zhang et al. (2011) examined the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, revealing the presence of rare N⋯π and O⋯π interactions, along with hydrogen bonds, which form a unique zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).
Chemical Reactions and Synthesis
- A 2012 study by Zhang et al. identified an unusual C⋯π interaction in a related compound, which was attributed to electrostatic interactions. This study highlights the scarcity of such interactions in similar compounds (Zhang, Tong, Wu, & Zhang, 2012).
- Johnson et al. (2006) synthesized and characterized ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing detailed structural analysis and spectrometric identifications (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
- Kakimoto et al. (1982) explored the transformation of ethyl 2-azidopropenoate into various substituted compounds, shedding light on potential synthetic pathways and chemical properties of similar compounds (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
- Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate and studied their optical nonlinear properties, which could have implications in optical materials science (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOOHJJRXUQLV-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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